molecular formula C7H2Br2ClF3 B2909926 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene CAS No. 2470436-04-3

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

Cat. No. B2909926
CAS RN: 2470436-04-3
M. Wt: 338.35
InChI Key: DVSWILSUFCDZQE-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of a similar compound, 1,3-Dibromo-5-(chloromethyl)-2-methylbenzene, has a molecular formula of C8H7Br2Cl .


Chemical Reactions Analysis

Again, while specific reactions involving 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene are not available, DBH has been used in various chemical reactions. For example, it has been used for the direct 1,2-dibromination of alkenes .

Scientific Research Applications

Photoactive Cross-Linking Reagents

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, through its related compound 1,3,5-tribromo-2,4,6-trifluorobenzene, can be transformed into triazido derivatives like 1,3,5-triazido-2,4,6-tribromobenzene. These triazides represent the first readily available 1,3,5-triazidobenzenes with potential widespread use as photoactive cross-linking reagents in polymer chemistry. Additionally, they serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Functionalization and Organic Synthesis

The structural similarity of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene to other halogenated benzenes suggests its potential in organic synthesis routes, such as those explored by Heiss, Marzi, and Schlosser (2003). These authors demonstrated the versatility of 1,3-dihalobenzenes in reactions with strong bases, showing that they can be used to produce various dihalobenzoic acids and their derivatives through deprotonation and functionalization processes. This indicates the potential of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene in similar synthetic applications (Heiss, Marzi, & Schlosser, 2003).

Advanced Polymer Materials

Banerjee et al. (2009) have shown that activated trifluoro monomers, akin to 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, can lead to the development of hyperbranched poly(arylene ether)s when reacted with bisphenols. These polymers display excellent thermal stability and higher glass transition temperatures compared to their linear counterparts, suggesting that 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene could be a valuable precursor in the synthesis of advanced polymer materials with superior properties (Banerjee, Komber, Häussler, & Voit, 2009).

Electrochemical Fluorination

Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, which can be related to compounds like 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, to study side reactions during fluorination. Their research contributes to understanding the mechanisms and improving the efficiency of electrochemical fluorination processes, potentially applicable to the fluorination of 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene for creating new fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Mechanism of Action

The mechanism of action for similar compounds involves the generation of bromine equivalent to hypobromous acid (HOBr). This serves as a source of “Br+”, which produces bromide ions in the process of disinfection .

Safety and Hazards

The safety and hazards of similar compounds like 1,3-Dibromo-5-chlorobenzene include skin and eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,3-dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSWILSUFCDZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)Br)F)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

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